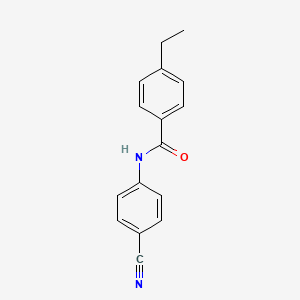

N-(4-cyanophenyl)-4-ethylbenzamide

Description

N-(4-cyanophenyl)-4-ethylbenzamide is a benzamide derivative featuring a 4-ethyl-substituted benzoyl group linked to a 4-cyanophenylamine moiety. This compound is of interest in medicinal chemistry and materials science due to its structural versatility.

Properties

CAS No. |

791125-43-4 |

|---|---|

Molecular Formula |

C16H14N2O |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

N-(4-cyanophenyl)-4-ethylbenzamide |

InChI |

InChI=1S/C16H14N2O/c1-2-12-3-7-14(8-4-12)16(19)18-15-9-5-13(11-17)6-10-15/h3-10H,2H2,1H3,(H,18,19) |

InChI Key |

KANVXCFOTHIHQM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-4-ethylbenzamide typically involves the reaction of 4-cyanobenzoic acid with 4-ethylbenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-4-ethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(4-cyanophenyl)-4-ethylbenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-4-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Comparable Benzamide Derivatives

Substituent Effects on Electronic Properties

- The 4-nitro substituent in N-(4-cyanophenyl)-3-methyl-4-nitrobenzamide () further increases reactivity but may reduce solubility due to its strong electron-withdrawing nature.

- Electron-Donating Groups (EDGs): The 4-ethyl group in the target compound contributes to lipophilicity, favoring membrane permeability. Methoxy groups in compounds like N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide () enhance polarity and hydrogen-bonding capacity, improving aqueous solubility.

Crystallographic and Stability Considerations

- The asymmetric unit of 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) contains two distinct molecules (A and B), suggesting complex packing interactions influenced by bromo and nitro substituents (). Comparatively, the target compound’s ethyl group may lead to less dense molecular packing, affecting crystallinity.

Biological Activity

N-(4-cyanophenyl)-4-ethylbenzamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- CAS Number : 791125-43-4

- Molecular Formula : C16H14N2O

- Molecular Weight : 250.29 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N

This compound exhibits its biological effects through interaction with specific molecular targets. The compound can bind to various enzymes or receptors, influencing their activity and leading to diverse biological outcomes. The precise targets depend on the context of application, which may include:

- Antimicrobial Activity : Potential inhibition of bacterial growth.

- Anticancer Activity : Interaction with cancer cell pathways to induce apoptosis or inhibit proliferation.

Antimicrobial and Anticancer Properties

Research indicates that this compound may possess notable antimicrobial and anticancer properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and cancer cell lines.

| Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 12.5 | |

| Anticancer | MCF-7 | 15.0 | |

| Anticancer | MDA-MB-231 | 10.0 |

Case Studies

-

Anticancer Research :

A study explored the effects of this compound on breast cancer cell lines, revealing that it induces cell death via autophagy at nanomolar concentrations. The compound was shown to modulate key signaling pathways, including NF-kB, which regulates apoptosis in cancer cells . -

Antimicrobial Studies :

Another investigation focused on the compound's antimicrobial properties, where it was tested against several Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Applications in Medicinal Chemistry

This compound is being explored as a pharmaceutical intermediate due to its structural versatility. It serves as a building block for synthesizing more complex organic molecules, particularly in the development of novel therapeutic agents targeting various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.